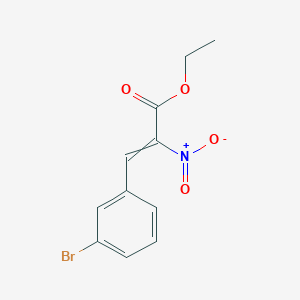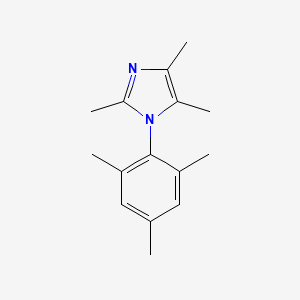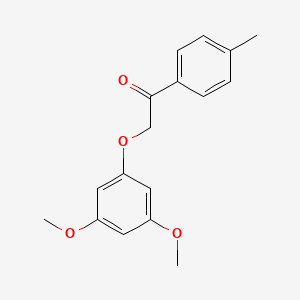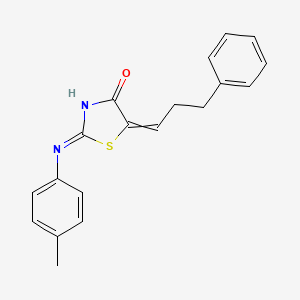
Ethyl 3-(3-bromophenyl)-2-nitroprop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(3-bromophenyl)-2-nitroprop-2-enoate is an organic compound that belongs to the class of nitroalkenes. It is characterized by the presence of a bromophenyl group, a nitro group, and an ethyl ester group. This compound is of interest in organic synthesis and medicinal chemistry due to its potential reactivity and applications in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(3-bromophenyl)-2-nitroprop-2-enoate typically involves the condensation of 3-bromobenzaldehyde with nitroethane in the presence of a base, followed by esterification with ethanol. The reaction conditions often include the use of a strong base such as sodium ethoxide or potassium tert-butoxide to facilitate the condensation reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(3-bromophenyl)-2-nitroprop-2-enoate undergoes various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the nitro group, to form nitroso or hydroxylamine derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: Formation of the corresponding amine derivative.
Substitution: Formation of substituted derivatives with various functional groups.
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Scientific Research Applications
Ethyl 3-(3-bromophenyl)-2-nitroprop-2-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions, particularly those involving nitro and bromophenyl groups.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 3-(3-bromophenyl)-2-nitroprop-2-enoate involves its reactivity towards various nucleophiles and electrophiles. The nitro group is electron-withdrawing, making the compound susceptible to nucleophilic attack at the carbon adjacent to the nitro group. The bromine atom in the bromophenyl group can also participate in substitution reactions, further diversifying the compound’s reactivity. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Ethyl 3-(3-bromophenyl)-2-nitroprop-2-enoate can be compared with other similar compounds such as:
Ethyl 3-(4-bromophenyl)-2-nitroprop-2-enoate: Similar structure but with the bromine atom in the para position.
Ethyl 3-(3-chlorophenyl)-2-nitroprop-2-enoate: Similar structure but with a chlorine atom instead of bromine.
Ethyl 3-(3-bromophenyl)-2-nitroprop-2-ene: Lacks the ester group, making it less reactive in certain esterification reactions.
These comparisons highlight the unique reactivity and applications of this compound, particularly due to the presence of the bromine atom and the nitro group in its structure.
Properties
CAS No. |
918937-13-0 |
|---|---|
Molecular Formula |
C11H10BrNO4 |
Molecular Weight |
300.10 g/mol |
IUPAC Name |
ethyl 3-(3-bromophenyl)-2-nitroprop-2-enoate |
InChI |
InChI=1S/C11H10BrNO4/c1-2-17-11(14)10(13(15)16)7-8-4-3-5-9(12)6-8/h3-7H,2H2,1H3 |
InChI Key |
AJIRQYOVRHRLLY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=CC1=CC(=CC=C1)Br)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-(2,2-dimethyloxan-4-yl)-3-[[4-[2-[(8R,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoyl]amino]propanoic acid](/img/structure/B12638973.png)
![Ethanone, 1-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)-2-methoxy-](/img/structure/B12638976.png)
![ethyl 4-[(2,4-difluorophenyl)amino]-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine-5-carboxylate](/img/structure/B12638981.png)

![2-[[4-[(2-amino-4-oxo-4aH-pteridin-6-yl)methylamino]benzoyl]amino]-5-[2-[2-[2-[2,3-di(octadecanoyloxy)propoxy-hydroxyphosphoryl]oxyethylcarbamoyloxy]ethoxy]ethylamino]-5-oxopentanoic acid;azane](/img/structure/B12639004.png)




![6-Methyl-3-[(2-methylpropyl)oxy]-2-pyridinecarboxylic acid](/img/structure/B12639054.png)

